An In-Depth Technical Guide to the Physical Properties of Methyl 3-Morpholinecarboxylate
An In-Depth Technical Guide to the Physical Properties of Methyl 3-Morpholinecarboxylate
This guide provides a comprehensive overview of the core physical properties of Methyl 3-Morpholinecarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both established data and detailed, field-proven methodologies for its characterization.
Introduction: The Significance of Physical Properties in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties. For a molecule like Methyl 3-Morpholinecarboxylate, a thorough understanding of its physical characteristics is not merely academic; it is a critical determinant of its behavior in biological systems and its suitability for formulation. Properties such as solubility, melting point, and boiling point dictate everything from absorption and distribution in the body to the stability and manufacturability of the final drug product. This guide delves into the key physical parameters of Methyl 3-Morpholinecarboxylate, providing both known values and the experimental frameworks for their precise determination.
Core Physical Properties of Methyl 3-Morpholinecarboxylate
Methyl 3-Morpholinecarboxylate is a morpholine derivative with a methyl ester functional group at the 3-position. The presence of the morpholine ring, with its ether and secondary amine functionalities, alongside the ester group, imparts a unique set of physical characteristics to the molecule.
| Property | Value/Description | Source(s) |
| Chemical Formula | C₆H₁₁NO₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | Typically a liquid or low-melting solid at room temperature. | |
| Boiling Point | Predicted to be approximately 202.2 °C at 760 mmHg. | [2] |
| Melting Point | Not definitively established for the free base; the hydrochloride salt is a solid. | [2] |
| Density | Predicted to be around 1.106 g/cm³. | [3] |
| Solubility | Expected to be soluble in polar organic solvents and have some degree of water solubility due to the morpholine ring. | [2] |
| pKa | The morpholine nitrogen imparts basicity, with a predicted pKa of approximately 6.96. | [3] |
Experimental Determination of Physical Properties: A Methodological Deep Dive
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of Methyl 3-Morpholinecarboxylate. These methodologies are designed to be self-validating and are grounded in established principles of physical organic chemistry.
Melting Point Determination
The melting point is a crucial indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline solid (if Methyl 3-Morpholinecarboxylate is in solid form, or its salt) is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens.
-
Heating Rate: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.[5]
Causality Behind the Method: A slow heating rate near the melting point is critical for ensuring that the temperature of the heating block is in equilibrium with the sample temperature, leading to an accurate determination. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.[6]
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination
For liquid compounds like Methyl 3-Morpholinecarboxylate, the boiling point is a key physical constant. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Protocol: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube (fusion tube).[7]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]
-
Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The oil level should be above the sample level.[8]
-
Heating: The Thiele tube is gently heated, which allows for uniform heat distribution through convection currents.[7]
-
Observation: As the liquid heats, trapped air in the capillary tube expands and escapes as a stream of bubbles. Heating is continued until a steady stream of bubbles emerges. The heat source is then removed.[8]
-
Recording: The liquid will begin to cool, and the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[7]
Causality Behind the Method: The steady stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid is drawn back into the capillary signifies that the vapor pressure of the liquid is equal to the atmospheric pressure, which is the definition of the boiling point.[9]
Caption: Workflow for Micro Boiling Point Determination.
Solubility Assessment
Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. A comprehensive solubility profile in various solvents is essential.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
System Preparation: An excess amount of Methyl 3-Morpholinecarboxylate is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, organic solvents) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[10]
Causality Behind the Method: The shake-flask method aims to determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound in a given solvent at a specific temperature. Using an excess of the solid ensures that the solution becomes saturated.[11]
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in Methyl 3-Morpholinecarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of Methyl 3-Morpholinecarboxylate is expected to show distinct signals for the protons on the morpholine ring and the methyl ester. The protons adjacent to the oxygen and nitrogen atoms of the morpholine ring will appear at different chemical shifts.[12] The methylene protons of the morpholine ring often appear as complex multiplets due to restricted ring conformation.[13]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the ester group, which will appear at a characteristic downfield shift.[14]
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:
-
C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.
-
C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O bonds of the ester and the ether linkage in the morpholine ring.
-
N-H stretch: A band in the region of 3200-3400 cm⁻¹ for the secondary amine in the morpholine ring (if not protonated).
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the sp³ C-H bonds.[15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak (M⁺ or [M+H]⁺) will confirm the molecular weight. The fragmentation pattern can provide clues about the structure, with common fragmentation pathways involving the loss of the methoxy group or cleavage of the morpholine ring.[16][17]
Conclusion
The physical properties of Methyl 3-Morpholinecarboxylate are fundamental to its application in drug discovery and development. This guide has provided a detailed overview of these properties and the robust experimental methodologies required for their accurate determination. By adhering to these protocols and understanding the underlying scientific principles, researchers can ensure the generation of high-quality, reliable data that will inform critical decisions throughout the drug development pipeline.
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